molecular formula C17H22N4O B7539036 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide

6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Numéro de catalogue B7539036
Poids moléculaire: 298.4 g/mol
Clé InChI: ZTMVBWMANHKGKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as SMT-19969, is a novel and highly selective antagonist of the neurokinin-1 receptor (NK1R). This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.

Mécanisme D'action

6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a highly selective antagonist of the neurokinin-1 receptor (NK1R). NK1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in the regulation of pain, anxiety, and depression. By blocking the activation of NK1R, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide reduces the release of substance P, a neuropeptide that is involved in the transmission of pain signals and the regulation of mood.
Biochemical and physiological effects:
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to reduce pain sensitivity in animal models of pain. The compound has also been shown to have anti-inflammatory effects in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its high selectivity for NK1R. This makes it a useful tool for studying the role of NK1R in various physiological and pathological processes. However, one limitation of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its relatively low potency compared to other NK1R antagonists. This may limit its usefulness in certain experimental paradigms.

Orientations Futures

There are several potential future directions for research on 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the potential therapeutic applications of the compound in anxiety, depression, and pain. Another area of interest is the development of more potent NK1R antagonists based on the structure of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. Finally, the role of NK1R in other physiological and pathological processes, such as addiction and inflammation, could be further explored using 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a tool.

Méthodes De Synthèse

The synthesis of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been described in detail in a patent application by SmithKline Beecham Corporation (US Patent No. 6,579,926). The synthesis involves the reaction of 4-methylcyclohexanone with N-methylpyridine-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with imidazole in the presence of a base to form 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.

Applications De Recherche Scientifique

6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain. The compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. In addition, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have analgesic effects in animal models of pain.

Propriétés

IUPAC Name

6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-3-6-15(7-4-13)20(2)17(22)14-5-8-16(19-11-14)21-10-9-18-12-21/h5,8-13,15H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMVBWMANHKGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.